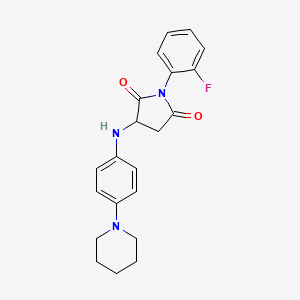

1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c22-17-6-2-3-7-19(17)25-20(26)14-18(21(25)27)23-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,18,23H,1,4-5,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGUJZPZWHMAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H21FN2O2

- Molecular Weight : 336.39 g/mol

This compound features a pyrrolidine core substituted with a 2-fluorophenyl group and a piperidinyl phenyl amino moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties against various strains of bacteria.

- Antifungal Activity : Similar to its antibacterial effects, certain derivatives have shown antifungal activity, potentially useful in treating fungal infections.

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated through various in vitro studies. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate |

| Klebsiella pneumoniae | 0.100 | Low |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, with rapid bactericidal action observed within hours of exposure .

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. The results are summarized below:

| Fungal Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 0.025 | High |

| Aspergillus niger | 0.050 | Moderate |

The data suggests that the compound is effective against Candida albicans, a common fungal pathogen, indicating its potential utility in antifungal therapies .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the presence of the fluorine atom and the piperidine ring enhances its interaction with bacterial cell membranes or enzymes critical for bacterial survival. This interaction may disrupt essential cellular processes, leading to cell death.

Case Studies

A notable study conducted by researchers at [source] demonstrated the effectiveness of similar pyrrolidine derivatives in clinical settings. In this study, patients with resistant bacterial infections were treated with a derivative closely related to this compound. The results showed significant improvement in infection control and reduced bacterial load within days of treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

- 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione (): Structural Difference: The 1-position substituent is 4-methoxyphenyl instead of 2-fluorophenyl. Physicochemical Impact: The methoxy group (electron-donating) increases lipophilicity (logP = 1.08) compared to the electron-withdrawing fluorine, which may enhance membrane permeability but reduce solubility (logSw = -1.82) .

- 1-(2-Bromophenyl)-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione (2l, ): Structural Difference: A bromophenyl group at the 1-position and an oxoisoindolinyl group at the 3-position. Physicochemical Impact: Bromine’s higher molar mass (79.9 g/mol vs.

Substituent Variations at the 3-Position

- 1-(2-Fluorophenyl)-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione (2k, ): Structural Difference: The 3-position substituent is a rigid oxoisoindolinylphenyl group instead of a piperidinylphenylamino moiety. Physicochemical Impact: The oxoisoindolinyl group introduces steric bulk, lowering the melting point (<50°C) and inducing rotamerism (two isomers observed via NMR) . Synthetic Accessibility: Requires maleimide C–H bond alkylation, a method less commonly used for amino-linked derivatives .

- MW005 (): Structural Difference: 3-(1H-Indol-3-yl) group and a butyl-piperidinyl chain. Biological Impact: Exhibits multi-receptor affinity (5-HT1A Ki = 7.5 nM, D2 Ki = 14 nM), highlighting how indole rings enhance receptor interactions compared to simpler aryl-amino groups .

Heterocyclic Ring Modifications

- 1-(2-Fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione (): Core Structure: A diazinane-4,6-dione core instead of pyrrolidine-2,5-dione. Functional Impact: The morpholine ring (vs. piperidine) introduces an oxygen atom, altering hydrogen-bonding capacity and solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrrolidine-2,5-dione derivatives like 1-(2-fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione?

- Methodological Answer : Multi-step synthesis typically involves (1) condensation of substituted anilines with maleic anhydride derivatives to form the pyrrolidine-2,5-dione core, followed by (2) functionalization via nucleophilic substitution or coupling reactions. For example, the fluorophenyl group may be introduced via Suzuki-Miyaura coupling, while the piperidin-1-ylphenyl moiety is added using Buchwald-Hartwig amination . Purity is confirmed via HPLC (>95%), and structural validation employs H/C NMR and HRMS .

Q. How are spectroscopic techniques (e.g., NMR, FTIR) applied to confirm the structure and purity of this compound?

- Methodological Answer :

- H NMR : Key signals include the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine-2,5-dione carbonyls (δ 170–175 ppm in C NMR).

- FTIR : Strong absorption bands at ~1770 cm (C=O stretching) and ~3350 cm (N-H stretching of the amino group).

- HRMS : Molecular ion peaks (e.g., [M+H]) match calculated exact masses within 3 ppm error .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Aromatase or kinase inhibition assays (IC/K determination) using fluorogenic substrates or radiometric methods .

- Cell viability : MTT assays to assess cytotoxicity in cancer/normal cell lines.

- Binding affinity : Radioligand displacement studies (e.g., serotonin transporter SERT) for neurological applications .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Solubility : Introduction of hydrophilic groups (e.g., hydroxyl, morpholine) via substituent tuning on the piperidine or fluorophenyl moieties .

- Metabolic stability : Deuterium labeling at metabolically labile sites (e.g., benzylic positions) or CYP450 inhibition assays to identify vulnerable regions .

- Computational modeling : QSPR models predict logP and solubility, validated by experimental shake-flask assays .

Q. What strategies resolve contradictions in activity data across different biological assays (e.g., enzyme vs. cell-based studies)?

- Methodological Answer :

- Assay validation : Confirm target engagement using orthogonal methods (e.g., thermal shift assays for protein binding).

- Off-target profiling : Screen against panels of related enzymes/receptors (e.g., kinase profiling at 1 µM) to identify promiscuity .

- Physicochemical factors : Adjust assay conditions (e.g., DMSO concentration, serum content) to mimic physiological environments .

Q. How does crystallography (e.g., SHELX-refined structures) inform the compound’s binding mode with target proteins?

- Methodological Answer :

- Co-crystallization : Soak the compound into protein crystals (e.g., aromatase or BTK) and solve structures via X-ray diffraction (resolution ≤2.0 Å).

- SHELX refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis to map critical interactions (e.g., fluorophenyl π-stacking with Phe residues) .

- Docking validation : Compare crystallographic poses with Glide or AutoDock Vina predictions to refine computational models .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Core scaffold variations : Synthesize analogs with substitutions on the pyrrolidine-2,5-dione (e.g., methyl, ethyl) and piperidine (e.g., dimethylamino, morpholine) groups.

- Pharmacophore mapping : Use Catalyst or Phase software to identify critical hydrogen bond acceptors (e.g., dione carbonyls) and hydrophobic regions (e.g., fluorophenyl) .

- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity trends .

Data Contradictions & Validation

Q. How can discrepancies in inhibitory potency (e.g., IC vs. K) be reconciled?

- Methodological Answer :

- Assay standardization : Ensure consistent substrate concentrations and incubation times.

- Mechanistic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Protein source : Compare activity using recombinant vs. native enzymes (e.g., human placental aromatase vs. bacterial homologs) .

Q. What analytical techniques confirm the absence of isomeric impurities in synthesized batches?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane:IPA mobile phase).

- X-ray crystallography : Assign absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

- Dynamic NMR : Detect rotamers or atropisomers by variable-temperature H NMR (e.g., coalescence at 300–400 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.